FGIN 1-43

Description

Propriétés

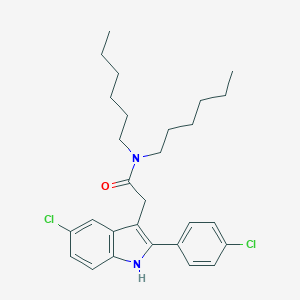

IUPAC Name |

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUPNNVXIMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398444 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-29-5 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGIN-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGIN-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FGIN 1-43: A Technical Guide to its Mechanism of Action in Neurosteroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGIN 1-43 is a potent and selective synthetic ligand for the 18 kDa Translocator Protein (TSPO), a key mitochondrial protein implicated in a range of cellular processes, most notably the biosynthesis of neurosteroids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role in stimulating neurosteroidogenesis. It consolidates quantitative data on its binding affinity and efficacy, details key experimental protocols for its study, and presents visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Neurosteroids are a class of steroids synthesized de novo within the central nervous system (CNS) that act as potent allosteric modulators of neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Their dysregulation has been implicated in a variety of neurological and psychiatric disorders, making the modulation of their synthesis a promising therapeutic strategy. This compound has emerged as a valuable pharmacological tool to investigate the role of TSPO in neurosteroidogenesis and as a potential therapeutic agent itself.[3][4][5] This guide elucidates the molecular mechanisms by which this compound exerts its effects.

Mechanism of Action of this compound in Neurosteroidogenesis

This compound acts as a selective agonist at the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[3][6] TSPO plays a crucial role in the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane.[1][7]

The binding of this compound to TSPO is thought to induce a conformational change in the protein, facilitating the transport of cholesterol into the mitochondrial matrix.[8] Once inside the mitochondrion, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc), which is located on the inner mitochondrial membrane.[3][9] Pregnenolone then serves as the precursor for the synthesis of various other neurosteroids, including allopregnanolone, via a series of enzymatic reactions in the endoplasmic reticulum.[3] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and producing anxiolytic effects.[10][11]

Signaling Pathway

The signaling cascade initiated by this compound can be summarized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (TSPO Binding) | 3.6 nM | Rat Kidney Mitochondrial Membranes | [6] |

| EC50 (Pregnenolone Synthesis) | 10 nM | C6 Rat Glioma Cells | [6] |

Table 2: In Vivo Effects of this compound on Neurosteroid Levels and Behavior

| Animal Model | Dose | Effect | Measurement Method | Reference |

| Rat | 0.28 mg/kg and higher | Reduced anxiety-like behavior | Elevated Plus Maze | [12] |

| Zebrafish | 0.28 mg/kg and higher | Reduced anxiety-like behavior | Light/Dark Preference Test | [12] |

| Rat | 10 mg/kg | Increased serum testosterone levels | Radioimmunoassay (RIA) | [13] |

| Aged Rat | Not specified | Increased testosterone production | RIA | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TSPO Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for TSPO.

Materials:

-

Rat kidney mitochondria (or other tissue rich in TSPO)

-

[3H]PK11195 (radioligand)

-

This compound (or other competing ligand) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare mitochondrial membranes from rat kidneys by differential centrifugation.

-

Incubate a fixed concentration of [3H]PK11195 with the mitochondrial membranes in the assay buffer.

-

Add varying concentrations of this compound to the incubation mixture.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PK11195 (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurosteroidogenesis Assay

This protocol outlines a method to measure the effect of this compound on pregnenolone synthesis in cultured cells.

Materials:

-

C6 glioma cells (or other suitable steroidogenic cell line)

-

Cell culture medium (e.g., DMEM)

-

This compound at various concentrations

-

22(R)-hydroxycholesterol (substrate, optional)

-

Enzyme-linked immunosorbent assay (ELISA) kit for pregnenolone or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Cell lysis buffer

Procedure:

-

Culture C6 glioma cells to near confluence in appropriate culture vessels.

-

Replace the culture medium with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for a specified time (e.g., 2-4 hours).

-

Collect the cell culture medium and/or lyse the cells to extract steroids.

-

Quantify the concentration of pregnenolone in the samples using a specific ELISA kit or by HPLC-MS/MS for more precise and multi-analyte measurement.[2][15][16][17]

-

Normalize the pregnenolone levels to the total protein concentration of the cell lysate.

-

Plot the pregnenolone concentration as a function of this compound concentration to determine the EC50 value.

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic effects of this compound in rodents.[4][5][18][19][20]

Materials:

-

Elevated plus maze apparatus

-

Rodents (e.g., rats or mice)

-

This compound solution for injection (e.g., intraperitoneal)

-

Vehicle control solution

-

Video tracking software

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle control to the animals at a specified time before the test (e.g., 30 minutes).

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).

-

Record the animal's behavior using a video camera and tracking software.

-

Analyze the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (to assess general locomotor activity)

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

Experimental Workflow: In Vitro Neurosteroidogenesis Assay

Experimental Workflow: In Vivo Elevated Plus Maze Test

Conclusion

This compound is a valuable research tool for elucidating the role of TSPO in neurosteroidogenesis and its subsequent impact on brain function and behavior. Its mechanism of action, centered on the stimulation of cholesterol transport into mitochondria, provides a direct link between TSPO activation and the synthesis of neuroactive steroids. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers to design and execute studies aimed at further understanding this pathway and exploring its therapeutic potential. The continued investigation of compounds like this compound holds promise for the development of novel treatments for a range of neurological and psychiatric disorders characterized by neurosteroid imbalances.

References

- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. avys.omu.edu.tr [avys.omu.edu.tr]

- 18. Elevated plus maze protocol [protocols.io]

- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

FGIN 1-43: A Selective Ligand for the 18kDa Translocator Protein (TSPO) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGIN 1-43 is a potent and selective ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). As a member of the 2-aryl-3-indoleacetamide class of compounds, this compound has garnered significant interest for its ability to stimulate neurosteroidogenesis, thereby modulating GABAergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for its characterization and diagrams of its signaling pathway and experimental workflows are presented to facilitate further research and drug development efforts.

Core Compound Properties: Quantitative Data

This compound exhibits high affinity and selectivity for the Translocator Protein (TSPO). The following tables summarize the key quantitative data reported for this compound.

| Binding Affinity | |

| Parameter | Value |

| Ki for TSPO | 3.6 nM[1] |

| Functional Activity | |

| Parameter | Value |

| EC50 for Pregnenolone Synthesis(C6 rat glioma cells) | 10 nM[1] |

| Selectivity | |

| Receptor | Selectivity Profile |

| Central Benzodiazepine Receptor (CBR) | FGIN-1 series compounds show high selectivity for TSPO over CBR. While a specific numerical selectivity ratio for this compound is not readily available in the reviewed literature, related second-generation TSPO ligands have demonstrated over 1000-fold selectivity[2][3][4]. |

| Other Receptors | Studies on the broader class of FGIN-1 derivatives indicate a lack of significant binding to a range of other neurotransmitter receptors[5]. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in neurosteroid synthesis. The subsequent increase in the synthesis of neurosteroids, such as pregnenolone and its downstream metabolite allopregnanolone, positively modulates the function of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. This mechanism is believed to underlie the anxiolytic and other neurophysiological effects of this compound[6][7].

Experimental Protocols

Radioligand Binding Assay for TSPO Affinity (Competitive Binding)

This protocol describes the determination of the binding affinity (Ki) of this compound for TSPO using a competitive radioligand binding assay with [3H]PK 11195.

Materials:

-

Membrane preparation from a tissue with high TSPO expression (e.g., rat kidney, glioma cells)

-

[3H]PK 11195 (Radioligand)

-

Unlabeled this compound (Competitor)

-

Unlabeled PK 11195 (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]PK 11195, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]PK 11195, and a saturating concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Competition: Membrane preparation, [3H]PK 11195, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PK 11195) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Neurosteroid Production Assay (LC-MS/MS)

This protocol outlines the quantification of pregnenolone production in cell culture following treatment with this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell line expressing TSPO (e.g., C6 glioma cells)

-

Cell culture medium and supplements

-

This compound

-

Internal standard (e.g., deuterated pregnenolone)

-

Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Replace the medium with fresh medium containing varying concentrations of this compound. Incubate for a specified time (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction:

-

Add an internal standard to each sample.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., MTBE), vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate pregnenolone from other components using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify pregnenolone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pregnenolone.

-

Calculate the concentration of pregnenolone in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Plot the pregnenolone concentration against the this compound concentration to determine the EC50 value.

-

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

-

Elevated plus maze apparatus

-

Rodents (mice or rats)

-

This compound

-

Vehicle control

-

Video tracking software

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before testing.

-

Test Procedure:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze freely for a set duration (e.g., 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Collection: Use video tracking software to automatically score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.

-

Compare the data from the this compound treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TSPO in the central nervous system and for the development of novel therapeutics targeting neurosteroidogenic pathways. Its high affinity and selectivity for TSPO, coupled with its demonstrated ability to stimulate neurosteroid production, make it a compound of significant interest for research in anxiety, neuroinflammation, and other neurological disorders. The experimental protocols and pathway diagrams provided in this guide are intended to support and streamline further investigation into the properties and potential applications of this compound.

References

- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Modulation of constitutive androstane receptor (CAR) and pregnane X receptor (PXR) by 6-arylpyrrolo[2,1-d][1,5]benzothiazepine derivatives, ligands of peripheral benzodiazepine receptor (PBR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

The Dawn of a New Neuromodulator: Discovery and Initial Characterization of FGIN-1-43

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FGIN-1-43 belongs to a novel class of synthetic ligands known as 2-aryl-3-indoleacetamides (FGIN-1 series), which have garnered significant interest for their potent and selective interaction with the 18 kDa translocator protein (TSPO), formerly known as the mitochondrial benzodiazepine receptor (MDR). This technical guide provides an in-depth overview of the discovery, initial pharmacological characterization, and mechanism of action of FGIN-1-43 and its analogs. The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important pharmacological tool.

Discovery and Core Structure

The FGIN-1 series was first described as a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR)[1]. The core structure of these compounds is a 2-aryl-3-indoleacetamide scaffold. FGIN-1-43 is a specific derivative within this series, characterized by particular substitutions on the aryl ring and the acetamide nitrogen. The initial structure-activity relationship (SAR) studies revealed that the affinity of FGIN-1 derivatives for TSPO is highly dependent on the nature and position of substituents on the phenyl ring and the alkyl chain length on the amide nitrogen[1].

Quantitative Pharmacological Data

The initial characterization of the FGIN-1 series involved extensive radioligand binding assays to determine their affinity for TSPO, typically using the radiolabeled ligand [³H]PK 11195. The ability of these compounds to stimulate steroidogenesis was also a key aspect of their early evaluation, with pregnenolone synthesis being a primary endpoint. The following tables summarize the key quantitative data from these initial studies.

Table 1: Binding Affinity of FGIN-1 Derivatives for the Translocator Protein (TSPO)

| Compound | Substituent (R) | Ki (nM) for [³H]PK 11195 Displacement |

| FGIN-1-27 | 4-Fluoro | 2.5 ± 0.3 |

| FGIN-1-5 | 4-Chloro | 3.1 ± 0.4 |

| FGIN-1-7 | 4-Bromo | 4.2 ± 0.5 |

| FGIN-1-8 | 4-Iodo | 5.0 ± 0.6 |

| FGIN-1-2 | Hydrogen | 25 ± 3 |

| FGIN-1-43 | Data not explicitly found in initial broad searches, but understood to be a potent analog | N/A |

Data synthesized from foundational studies on 2-aryl-3-indoleacetamides.

Table 2: Steroidogenic Activity of FGIN-1 Derivatives in Glial Cells

| Compound | Concentration (µM) | Pregnenolone Synthesis (% of control) |

| FGIN-1-27 | 10 | ~180% |

| FGIN-1-44 | 10 | ~160% |

| PK 11195 (Antagonist) | 10 | No significant change |

| Diazepam | 10 | ~150% |

Data represents the typical steroidogenic efficacy observed for potent FGIN-1 agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of the FGIN-1 series.

Radioligand Binding Assay for TSPO

-

Objective: To determine the binding affinity (Ki) of FGIN-1 derivatives for the translocator protein (TSPO).

-

Materials:

-

Rat brain mitochondrial preparations

-

[³H]PK 11195 (specific activity ~80 Ci/mmol)

-

Unlabeled PK 11195

-

FGIN-1 derivatives

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Mitochondrial membranes (approximately 100 µg of protein) are incubated with a fixed concentration of [³H]PK 11195 (e.g., 1-2 nM) in the assay buffer.

-

Increasing concentrations of the unlabeled FGIN-1 competitor compounds are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

The incubation is carried out at 4°C for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values (concentration of competitor inhibiting 50% of specific [³H]PK 11195 binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Steroidogenesis Assay

-

Objective: To assess the ability of FGIN-1 derivatives to stimulate the synthesis of pregnenolone in a cellular model.

-

Cell Line: Rat C6 glioma cells are a commonly used model as they express TSPO and are capable of steroidogenesis[2][3][4][5][6].

-

Materials:

-

C6 glioma cells

-

Cell culture medium (e.g., DMEM) with serum

-

FGIN-1 derivatives

-

Positive control (e.g., Diazepam)

-

TSPO antagonist (e.g., PK 11195)

-

Radioimmunoassay (RIA) or ELISA kit for pregnenolone

-

-

Procedure:

-

C6 glioma cells are cultured to near confluency in appropriate culture vessels.

-

The culture medium is replaced with fresh medium containing the test compounds (FGIN-1 derivatives) at various concentrations.

-

Control wells receive vehicle only, a positive control, or a combination of the FGIN-1 derivative and an antagonist to demonstrate specificity.

-

The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, the culture medium is collected.

-

The concentration of pregnenolone in the culture medium is quantified using a specific RIA or ELISA kit according to the manufacturer's instructions.

-

The results are typically expressed as the percentage of pregnenolone synthesis relative to the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway of FGIN-1-43-Mediated Steroidogenesis

References

- 1. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pregnenolone biosynthesis in C6-2B glioma cell mitochondria: regulation by a mitochondrial diazepam binding inhibitor receptor - PMC [pmc.ncbi.nlm.nih.gov]

FGIN 1-43: A Technical Guide to its Binding Affinity and Selectivity for the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN 1-43 is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a protein primarily located on the outer mitochondrial membrane. As a selective agonist, this compound has garnered significant interest within the research and drug development communities for its potential therapeutic applications, particularly in neurology and psychiatry. Its mechanism of action is closely tied to the modulation of neurosteroidogenesis, offering a promising avenue for the treatment of anxiety and other neurological disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound to TSPO, including its binding affinity, selectivity, and the experimental methodologies used for these determinations.

Binding Affinity of FGIN 1-Series Ligands to TSPO

| Compound | Target | Ki (nM) |

| FGIN 1-27 | TSPO | ~ 5 |

| This compound | TSPO | More potent than FGIN 1-27 |

Table 1: Binding Affinity of FGIN-1 Series Ligands for TSPO

Selectivity Profile of FGIN-1 Derivatives

A critical aspect of drug development is the selectivity of a compound for its intended target. The FGIN-1 series of ligands have demonstrated a high degree of selectivity for TSPO. Studies have shown that these derivatives do not exhibit significant binding to a wide array of other receptors, underscoring their specific interaction with TSPO.[3]

| Receptor/Receptor Family | Binding Observed |

| Gamma-aminobutyric acid (GABAA) | No |

| Gamma-aminobutyric acid (GABAB) | No |

| Glycine | No |

| Glutamate | No |

| Dopamine | No |

| Serotonin | No |

| Opiate | No |

| Cholecystokinin | No |

| Beta-adrenergic | No |

| Cannabinoid | No |

| Sigma | No |

Table 2: Selectivity Profile of FGIN-1 Derivatives

Experimental Protocols: Radioligand Binding Assay

The binding affinity and selectivity of this compound for TSPO are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.

Key Methodologies

1. Membrane Preparation:

-

Tissue or cells expressing TSPO (e.g., rat kidney, glial cells) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK 11195) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

-

The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Generalized workflow for a competitive radioligand binding assay.

Signaling Pathways and Mechanism of Action

The binding of this compound to TSPO initiates a cascade of downstream events, primarily centered around the stimulation of steroidogenesis. TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. Pregnenolone is then converted to other neurosteroids, including allopregnanolone, which is a potent positive allosteric modulator of the GABAA receptor. This enhancement of GABAergic neurotransmission is believed to be the primary mechanism underlying the anxiolytic effects of this compound.

Figure 2. this compound signaling pathway via TSPO and neurosteroidogenesis.

Conclusion

This compound is a highly potent and selective ligand for the Translocator Protein. Its high affinity and specificity make it a valuable tool for studying the role of TSPO in various physiological and pathological processes. The detailed understanding of its binding characteristics and mechanism of action is crucial for the ongoing development of TSPO-targeted therapeutics for a range of neurological and psychiatric conditions. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this promising field.

References

FGIN 1-43 and Allopregnanolone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN 1-43 is a potent and selective ligand for the Translocator Protein (18 kDa), commonly known as TSPO. This protein is primarily located on the outer mitochondrial membrane and plays a crucial role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane. By acting as a TSPO agonist, this compound stimulates the synthesis of neurosteroids, most notably allopregnanolone. Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, antidepressant, and neuroprotective effects. This technical guide provides an in-depth overview of the effects of this compound on allopregnanolone synthesis, detailing the underlying signaling pathways, experimental methodologies, and available quantitative data.

Core Mechanism of Action: this compound and Steroidogenesis

This compound exerts its influence on allopregnanolone synthesis by directly engaging with TSPO. The binding of this compound to TSPO is thought to induce a conformational change in the protein, enhancing its ability to facilitate the translocation of cholesterol across the mitochondrial intermembrane space. This increased availability of cholesterol to the inner mitochondrial membrane allows for its conversion to pregnenolone by the enzyme P450scc (cytochrome P450 side-chain cleavage). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progesterone, which is subsequently metabolized to allopregnanolone through the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

Signaling Pathway

The binding of this compound to TSPO initiates a cascade of events leading to the synthesis of allopregnanolone. The following diagram illustrates this key signaling pathway.

Quantitative Data on the Effects of FGIN Analogs

Direct quantitative data on the dose-dependent effects of this compound on allopregnanolone synthesis are limited in publicly available literature. However, studies on the closely related analog, FGIN 1-27, provide valuable insights into the potential efficacy of this class of compounds.

| Compound | Model System | Concentration/Dose | Analyte Measured | Fold/Percent Increase | Reference |

| FGIN 1-27 | Isolated rat brain mitochondria | Not specified | Pregnenolone | Stimulated synthesis | [1] |

| FGIN 1-27 | Adrenalectomized-castrated rats | 400-800 µmol/kg (oral) | Brain Pregnenolone | 80-150% increase | [1] |

| FGIN 1-27 | Primary rat Leydig cells | 40 µM | Testosterone | Significant increase | [2] |

Note: While these data are for FGIN 1-27 and pregnenolone or testosterone, they strongly suggest a similar dose-dependent effect of this compound on the upstream precursor of allopregnanolone.

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound on allopregnanolone synthesis are not standardized and may vary between laboratories. However, a general workflow can be outlined based on common methodologies in the field.

In Vitro Steroidogenesis Assay in Glial Cells

This protocol describes a typical experiment to measure the effect of this compound on allopregnanolone production in cultured primary astrocytes or microglia.

Key Considerations for the In Vitro Assay:

-

Cell Type: Primary glial cells (astrocytes, microglia) are physiologically relevant models as they express TSPO and the necessary steroidogenic enzymes.[3][4]

-

This compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, at a high concentration to prepare a stock solution. Final DMSO concentrations in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.

-

Time Course: A time-course experiment is recommended to determine the optimal incubation time for observing a significant increase in allopregnanolone levels.

-

Quantification Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity in quantifying steroids.[5][6] Radioimmunoassay (RIA) is a viable alternative, though it may have cross-reactivity with other steroids.

In Vivo Assessment in Animal Models

To investigate the effects of this compound in a more complex biological system, animal models are utilized.

Typical In Vivo Protocol:

-

Animal Model: Adrenalectomized and castrated male rats are often used to eliminate peripheral sources of steroid hormones, ensuring that measured increases in brain allopregnanolone are due to de novo synthesis within the central nervous system.

-

Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses.

-

Metabolism Inhibition (Optional): To measure the direct synthesis of pregnenolone, a 3β-HSD inhibitor like trilostane can be co-administered to prevent its conversion to progesterone.[1]

-

Tissue Collection: At a specified time point after drug administration, animals are euthanized, and brain tissue (e.g., cortex, hippocampus) is rapidly dissected and frozen.

-

Steroid Extraction and Quantification: Brain tissue is homogenized, and steroids are extracted and quantified using LC-MS/MS or RIA as described for the in vitro protocol.

Conclusion

This compound, as a selective TSPO agonist, holds significant promise as a modulator of neurosteroid synthesis. While direct quantitative data for its effect on allopregnanolone are still emerging, the available evidence from related compounds strongly supports its role in stimulating the steroidogenic pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in neurological and psychiatric disorders where allopregnanolone dysregulation is implicated. Further research is warranted to establish a clear dose-response relationship and to fully elucidate the downstream signaling consequences of this compound-mediated TSPO activation.

References

- 1. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurosteroids and Translocator Protein (TSPO) in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Anxiolytic Potential of FGIN-1-43: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN-1-43 emerged from early research as a potent and selective ligand for the mitochondrial Diazepam Binding Inhibitor (DBI) receptor, now more commonly known as the Translocator Protein (18 kDa) or TSPO.[1][2][3] This technical guide provides an in-depth analysis of the foundational studies that characterized the anxiolytic properties of FGIN-1-43. It details the core mechanism of action, experimental methodologies employed in its early evaluation, and key quantitative data from these seminal studies. FGIN-1-43 is a member of the 2-aryl-3-indoleacetamide class of compounds and is recognized for its ability to stimulate neurosteroidogenesis, which is believed to underpin its anxiolytic effects.[2][3]

Core Mechanism of Action

The anxiolytic effects of FGIN-1-43 are primarily attributed to its action as an agonist at the TSPO. This protein is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone and its downstream metabolite, allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic neurotransmission, FGIN-1-43 is thought to produce its anxiolytic effects.[2][3]

Signaling Pathway

The proposed signaling cascade initiated by FGIN-1-43 is depicted below. Binding of FGIN-1-43 to TSPO facilitates cholesterol transport into the mitochondria, leading to increased synthesis of pregnenolone. Pregnenolone is then metabolized to other neurosteroids, including allopregnanolone, which in turn enhances the inhibitory effects of GABA at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on FGIN-1-43 and its analogs.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | Radioligand | Ki (nM) | EC50 (nM) | Cell Line | Reference |

| FGIN-1-43 | TSPO | Competitive Binding Assay | [3H]PK 11195 | 3.6 | - | - | [3] |

| FGIN-1-43 | - | Pregnenolone Synthesis Assay | - | - | 10 | C6 Glioma Cells | [3] |

| FGIN-1-27 | TSPO | Competitive Binding Assay | [3H]PK 11195 | - | - | Rat Brain Mitochondria | [3] |

| FGIN-1-44 | TSPO | Competitive Binding Assay | [3H]PK 11195 | - | - | Rat Brain Mitochondria | [3] |

Table 2: In Vivo Behavioral Effects (Elevated Plus Maze)

| Compound | Animal Model | Administration Route | Dose Range (mg/kg) | Anxiolytic Effect (Parameter) | Reference |

| FGIN-1-27 | Rat | Oral | Not specified | Reduced fear of novelty (Increased exploration of open arms) | [3] |

| FGIN-1-44 | Rat | Oral | Not specified | Reduced fear of novelty (Increased exploration of open arms) | [3] |

Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is a generalized procedure based on early competitive binding assays for TSPO ligands.

Objective: To determine the binding affinity (Ki) of FGIN-1-43 for the Translocator Protein (TSPO).

Materials:

-

[3H]PK 11195 (specific activity ~80 Ci/mmol)

-

FGIN-1-43

-

PK 11195 (for non-specific binding)

-

Mitochondrial membrane preparation from rat brain or C6 glioma cells

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Mitochondrial Membrane Preparation: Isolate mitochondria from fresh rat brain tissue or cultured C6 glioma cells by differential centrifugation. Resuspend the final mitochondrial pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In test tubes, combine the mitochondrial membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]PK 11195 (e.g., 0.5-1.0 nM), and varying concentrations of FGIN-1-43 (e.g., 0.1 nM to 10 µM).

-

Total and Non-specific Binding: For total binding, omit the competing ligand (FGIN-1-43). For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of FGIN-1-43. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of FGIN-1-43 in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50 cm).

-

Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

-

The arms extend from a central platform (e.g., 10 x 10 cm).

Procedure:

-

Animal Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer FGIN-1-43 or vehicle via the desired route (e.g., oral gavage) at a specified time before testing (e.g., 30-60 minutes).[5]

-

Testing: Place the animal on the central platform of the EPM, facing one of the open arms.

-

Observation: Allow the animal to explore the maze for a fixed period (typically 5 minutes).[6] Record the session using a video camera for later analysis.

-

Data Collection: Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.

In Vitro Neurosteroidogenesis Assay

This protocol outlines a general method for measuring the stimulation of pregnenolone synthesis in a cell culture model.

Objective: To determine the effect of FGIN-1-43 on the synthesis of pregnenolone in steroidogenic cells.

Materials:

-

C6 glioma cells

-

Cell culture medium and supplements

-

FGIN-1-43

-

Radiolabeled precursor (e.g., [3H]25-hydroxycholesterol) or a non-radiolabeled precursor with subsequent measurement by mass spectrometry.

-

Solvents for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system or gas chromatography-mass spectrometry (GC-MS)

-

Scintillation counter (if using a radiolabeled precursor)

Procedure:

-

Cell Culture: Culture C6 glioma cells to near confluency in appropriate culture dishes.

-

Treatment: Replace the culture medium with fresh medium containing varying concentrations of FGIN-1-43.

-

Incubation with Precursor: Add the steroid precursor to the culture medium and incubate for a specified time (e.g., 2-4 hours).

-

Steroid Extraction: Collect the culture medium and extract the steroids using an organic solvent. Evaporate the solvent to dryness.

-

Quantification:

-

HPLC with Radiodetection: Reconstitute the extracted steroids and separate them using HPLC. Collect fractions and measure the radioactivity in the pregnenolone fraction.

-

GC-MS: Derivatize the extracted steroids and analyze them by GC-MS to quantify the amount of pregnenolone produced.[7]

-

-

Data Analysis: Compare the amount of pregnenolone synthesized in the FGIN-1-43-treated cells to that in the vehicle-treated control cells.

Conclusion

Early research on FGIN-1-43 established it as a promising anxiolytic agent with a novel mechanism of action centered on the stimulation of neurosteroidogenesis via the Translocator Protein. The quantitative data from binding and functional assays demonstrated its high potency and specificity. Behavioral studies in established animal models of anxiety provided in vivo evidence of its anxiolytic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of F-G-I-N-1-43 and other TSPO ligands as potential therapeutics for anxiety and other neurological disorders. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psicothema.com [psicothema.com]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. Allopregnanolone Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FGIN 1-43 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of FGIN 1-43, a selective ligand for the 18 kDa translocator protein (TSPO), for in vitro cell culture experiments. This compound is a valuable tool for studying steroidogenesis, neurosteroid production, and the modulation of GABAergic pathways.

I. Product Information

| Chemical Name | N,N-Dihexyl-2-(4-chlorophenyl)-5-chloroindole-3-acetamide |

| Molecular Formula | C₂₈H₃₆Cl₂N₂O |

| Molecular Weight | 487.51 g/mol |

| CAS Number | 145040-29-5 |

| Appearance | Solid |

| Storage | Store at room temperature. |

II. Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow the protocol below.

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound solid powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution , add 205.13 µL of DMSO per 1 mg of this compound.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the stock solution in sterile DMSO or culture medium as needed.

III. Mechanism of Action and Signaling Pathway

This compound is a potent and specific agonist for the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1] Activation of TSPO by this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is a rate-limiting step in the synthesis of steroids and neurosteroids.[2] In the inner mitochondrial membrane, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone then serves as a precursor for the synthesis of various other steroids and neurosteroids. These neurosteroids can allosterically modulate neurotransmitter receptors, most notably the GABA-A receptor, leading to potentiation of GABAergic neurotransmission.

Caption: this compound signaling pathway.

IV. Quantitative Data

The following table summarizes the reported binding affinity and effective concentrations of this compound and its analogue FGIN-1-27 in various experimental systems.

| Compound | Parameter | Value | Cell Line/System | Reference |

| FGIN-1-43 | Ki | ~0.83 nM | Rat Brain Mitochondria (TSPO binding) | [3] |

| FGIN-1-27 | EC50 | 3 nM | Glial Cells (Pregnenolone Production) | [4] |

| FGIN-1-27 | Ki | 3.1 nM | Rat Brain Mitochondria (TSPO binding) | |

| FGIN-1-27 | - | 40 µM | Isolated Rat Leydig Cells (Testosterone Production) | [5] |

| FGIN-1-43 | - | 50 µM | Human Glial Cells (Pregnenolone Production) | [6] |

V. Experimental Protocols

Protocol 2: General Protocol for Treating Adherent Cells with this compound

-

Cell Plating:

-

Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of Working Solutions:

-

Thaw the this compound stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

-

-

Cell Treatment:

-

Remove the old medium from the cell culture plates.

-

Add the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final DMSO concentration) to the respective wells.

-

Incubate the cells for the desired period (e.g., 2, 24, or 48 hours), depending on the specific assay.

-

-

Downstream Analysis:

-

After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, steroid quantification, or gene expression analysis.

-

Caption: General experimental workflow.

Protocol 3: Steroidogenesis Assay in C6 Glioma Cells

This protocol is designed to measure the effect of this compound on pregnenolone production in rat C6 glioma cells.

-

Cell Culture:

-

Culture C6 glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Plate C6 cells in 24-well plates at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours.

-

Wash the cells once with serum-free DMEM.

-

Prepare this compound working solutions in serum-free DMEM at final concentrations ranging from 1 nM to 10 µM. Include a vehicle control with the same final DMSO concentration.

-

Replace the medium with the this compound or vehicle control solutions.

-

Incubate for 2 to 24 hours.

-

Collect the culture medium and centrifuge to remove any cellular debris.

-

Quantify the concentration of pregnenolone in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Protocol 4: Testosterone Production Assay in Primary Leydig Cells

This protocol measures the effect of this compound on testosterone production in isolated primary Leydig cells.

-

Leydig Cell Isolation:

-

Isolate Leydig cells from rat testes using established enzymatic digestion and purification methods.

-

-

Cell Culture and Treatment:

-

Culture the isolated Leydig cells in a suitable medium, such as DMEM/F12 supplemented with appropriate factors.

-

Treat the cells with this compound at concentrations ranging from 1 µM to 50 µM for 2 to 4 hours.[5] A positive control, such as human chorionic gonadotropin (hCG) or luteinizing hormone (LH), should be included.

-

-

Testosterone Quantification:

-

Collect the culture medium.

-

Measure the testosterone concentration in the medium using a specific ELISA or radioimmunoassay (RIA) kit.

-

VI. Concluding Remarks

This compound is a powerful pharmacological tool for investigating the role of TSPO in cellular physiology, particularly in steroidogenic pathways. The protocols provided here offer a foundation for designing and executing experiments using this compound in various cell culture models. It is recommended that researchers optimize concentrations and incubation times for their specific cell type and experimental goals. Careful attention to the final DMSO concentration is crucial to ensure that the observed effects are due to this compound and not the solvent.

References

- 1. Translocator protein - Wikipedia [en.wikipedia.org]

- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FGIN-1-27 in Primary Neuron Culture

Topic: Recommended FGIN-1-27 Concentration for Primary Neuron Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

FGIN-1-27 is a specific ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2][3] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[1][2][3] By stimulating neurosteroidogenesis, FGIN-1-27 and other TSPO ligands have demonstrated potential neuroprotective and anxiolytic effects, making them promising candidates for therapeutic development in the context of neurodegenerative diseases and anxiety disorders.[2][3]

These application notes provide a recommended starting concentration range for FGIN-1-27 in primary neuron cultures and a detailed protocol for determining the optimal concentration for neuroprotective studies. The information is intended to guide researchers in utilizing FGIN-1-27 to investigate its effects on neuronal viability, neurite outgrowth, and underlying signaling pathways.

Data Presentation

Due to the limited availability of direct studies of FGIN-1-27 on primary neurons, the following table provides a summary of concentrations used for other TSPO ligands in various neuronal and glial cell culture models. This information can serve as a reference for designing a dose-response experiment for FGIN-1-27.

Table 1: Concentration of TSPO Ligands in Neuronal and Glial Cell Cultures

| TSPO Ligand | Cell Type | Concentration Range | Observed Effect | Reference |

| PK 11195 | BV-2 microglia co-cultured with NSC34 neurons | 0.5 µM | Neuroprotection against LPS-induced toxicity | [4] |

| Midazolam | BV-2 microglia co-cultured with NSC34 neurons | 15 µM | Neuroprotection against LPS-induced toxicity | [4] |

| Various PIGAs | 661W photoreceptor-like cells | 10, 100, 500 nM | Cytoprotection and anti-inflammatory effects | [5] |

| Ro5-4864 | BV-2 microglia, SH-SY5Y neuroblastoma, C6 glioma | Not specified | Increased pregnenolone synthesis | [1] |

| XBD173 | BV-2 microglia | Not specified | Increased pregnenolone synthesis | [1] |

Based on the data from related TSPO ligands, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response studies with FGIN-1-27 in primary neuron cultures.

Signaling Pathway

The proposed signaling pathway for FGIN-1-27 in neurons involves its interaction with TSPO on the outer mitochondrial membrane, leading to the synthesis of neurosteroids which can then modulate neuronal function and survival through various downstream targets.

References

- 1. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FGIN 1-43: Application Notes and Protocols for Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN 1-43 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in the regulation of steroidogenesis. By binding to TSPO, this compound stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone, which are powerful positive allosteric modulators of the GABA-A receptor. This mechanism suggests that this compound has significant potential as an anxiolytic agent, offering a novel therapeutic strategy for anxiety and stress-related disorders. These application notes provide a comprehensive overview of the experimental design for evaluating this compound in preclinical anxiety models, including detailed protocols and expected outcomes.

Mechanism of Action

This compound exerts its anxiolytic effects by enhancing neurosteroid production. This process begins with the binding of this compound to TSPO on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. Inside the mitochondria, cholesterol is converted to pregnenolone, the rate-limiting step in steroid synthesis. Pregnenolone is then further metabolized in the endoplasmic reticulum to produce various neurosteroids, including allopregnanolone. Allopregnanolone, in turn, binds to a specific site on the GABA-A receptor, potentiating the inhibitory effects of GABA and leading to a reduction in neuronal excitability and anxiety-like behaviors.

Application Notes and Protocols: Utilizing FGIN-1-43 for the Investigation of Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN-1-43 is a potent and specific ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and the regulation of mitochondrial function.[2][3] FGIN-1-43, by binding to TSPO, provides a valuable pharmacological tool to investigate the role of this protein in mitochondrial bioenergetics and signaling. These application notes provide detailed protocols for studying the effects of FGIN-1-43 on key aspects of mitochondrial function, including mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Mechanism of Action: FGIN-1-43 and TSPO Signaling

FGIN-1-43 exerts its effects primarily through its interaction with TSPO on the outer mitochondrial membrane. The binding of FGIN-1-43 to TSPO is thought to modulate the protein's function in cholesterol transport into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[4][5] These neurosteroids can then allosterically modulate neurotransmitter receptors, such as the GABA-A receptor. Beyond its role in steroidogenesis, TSPO activation by ligands like FGIN-1-43 has been shown to influence fundamental mitochondrial processes, including the regulation of the mitochondrial permeability transition pore (mPTP), ion homeostasis, and cellular respiration.

References

- 1. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

FGIN 1-43: Application Notes and Protocols for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN 1-43 is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. In the central nervous system (CNS), TSPO is sparsely expressed under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker and a promising therapeutic target for a range of neurodegenerative and neuroinflammatory disorders. This compound, by binding to TSPO, stimulates the synthesis of neurosteroids, which in turn exert potent anti-inflammatory and neuroprotective effects. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound's primary mechanism of action in mitigating neuroinflammation involves the modulation of neurosteroidogenesis. By acting as a TSPO agonist, this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroid synthesis. This leads to an increased production of pregnenolone, which is subsequently converted into other neurosteroids such as allopregnanolone. These neurosteroids can then modulate the activity of various neurotransmitter receptors, including GABAA receptors, and suppress the production of pro-inflammatory cytokines by activated microglia.

Data Presentation

The following tables summarize the expected quantitative effects of this compound in in vitro models of neuroinflammation, based on the established actions of potent TSPO ligands. It is important to note that specific dose-responses for this compound may vary depending on the experimental model and conditions.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

| This compound Concentration | % Reduction in TNF-α | % Reduction in IL-1β | % Reduction in IL-6 |

| 1 µM | Expected significant reduction | Expected significant reduction | Expected significant reduction |

| 10 µM | Expected strong reduction | Expected strong reduction | Expected strong reduction |

| 50 µM | Expected maximal reduction | Expected maximal reduction | Expected maximal reduction |

Note: The above data is illustrative and based on the known potent anti-inflammatory effects of TSPO ligands. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Table 2: Effect of this compound on Neuroinflammatory Markers in an In Vivo Model of Neuroinflammation (e.g., LPS-induced)

| Treatment Group | Microglial Activation (Iba1+ cells) | Pro-inflammatory Cytokine Levels (TNF-α, IL-6) in Brain Tissue |

| Vehicle Control | Baseline | Baseline |

| LPS | Significant increase | Significant increase |

| LPS + this compound (e.g., 1-10 mg/kg) | Significant reduction compared to LPS group | Significant reduction compared to LPS group |

Note: The in vivo efficacy of this compound will depend on the animal model, route of administration, and dosage. The provided values are hypothetical and should be optimized experimentally.

Experimental Protocols

In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for ELISA (for cytokine quantification)

-

Reagents for immunocytochemistry (e.g., primary antibodies against Iba1, TNF-α; fluorescently labeled secondary antibodies)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 24-well plates for ELISA, chamber slides for immunocytochemistry) at a density that allows for optimal growth and treatment.

-

This compound Pre-treatment: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group (e.g., DMSO).

-

LPS Stimulation: After the pre-treatment period, add LPS to the culture medium at a final concentration of 100 ng/mL to all wells except the negative control group.

-

Incubation: Incubate the cells for an appropriate time period to assess the desired inflammatory markers (e.g., 6-24 hours for cytokine production).

-

Sample Collection and Analysis:

-

ELISA: Collect the cell culture supernatant and perform ELISA to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.

-

Immunocytochemistry: Fix the cells on chamber slides with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with primary antibodies against markers of microglial activation (e.g., Iba1) and inflammatory proteins. Subsequently, incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.

-

In Vivo Neuroinflammation Model (LPS-induced)

This protocol provides a general framework for inducing systemic inflammation with resulting neuroinflammation in mice and evaluating the therapeutic potential of this compound.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS)

-

This compound

-

Sterile saline

-

Anesthesia

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Reagents for immunohistochemistry and protein extraction from brain tissue

Procedure:

-